

Flueneitil: A Technical Guide to Safety, Toxicity, and Handling

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Compound of Interest

Compound Name: *Flueneitil*

Cat. No.: *B1672873*

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. **Flueneitil** is an obsolete acaricide and insecticide and is considered highly toxic. Extreme caution should be exercised in any handling or research involving this compound. This guide is a synthesis of available public information and does not constitute a comprehensive safety endorsement.

Executive Summary

Flueneitil (2-fluoroethyl [1,1'-biphenyl]-4-acetate) is an organofluorine compound formerly used as an acaricide and insecticide. It is characterized by its high acute toxicity to mammals upon oral, dermal, and inhalation exposure. The primary mechanism of **Flueneitil**'s toxicity is through a process known as "lethal synthesis." Following absorption, **Flueneitil** is metabolized to fluoroacetate, which is then converted into fluorocitrate. Fluorocitrate is a potent inhibitor of aconitase, a critical enzyme in the citric acid (TCA) cycle. The inhibition of aconitase disrupts cellular respiration and energy production, leading to severe toxic effects and potentially death. This guide provides a detailed overview of the known safety, toxicity, and handling information for **Flueneitil**, based on available data.

Chemical and Physical Properties

Property	Value	Reference
Chemical Name	2-fluoroethyl [1,1'-biphenyl]-4-acetate	[1]
Synonyms	Fluenethyl, Lambrol, M 2060	[1][2]
CAS Number	4301-50-2	[1]
Molecular Formula	C16H15FO2	[1]
Molecular Weight	258.29 g/mol	
Physical State	Solid	

Toxicological Data

The available toxicological data for **Fluenetil** consistently indicate high acute toxicity. However, specific quantitative LD50 and LC50 values are not readily available in the public domain, likely due to its status as an obsolete pesticide. The toxicity is qualitatively described across various sources.

Acute Toxicity

Exposure Route	Species	Toxicity Value	Classification	Reference
Oral	Mammals	Not Available (Qualitatively High)	Fatal if swallowed	
Dermal	Mammals	Not Available (Qualitatively High)	Fatal in contact with skin	
Inhalation	Mammals	Not Available (Qualitatively High)	Very toxic by inhalation	

Note: The GHS classification "Fatal if swallowed" and "Fatal in contact with skin" suggests an oral LD50 in rats of ≤ 50 mg/kg and a dermal LD50 in rats or rabbits of ≤ 200 mg/kg,

respectively.

Symptoms of Acute Exposure

Signs and symptoms of acute exposure to **Fluenetil** may include, but are not limited to:

- Headache
- Dizziness
- Weakness
- Nausea
- Irritation of the eyes, skin, and respiratory tract
- Esophageal and gastrointestinal tract irritation or burns

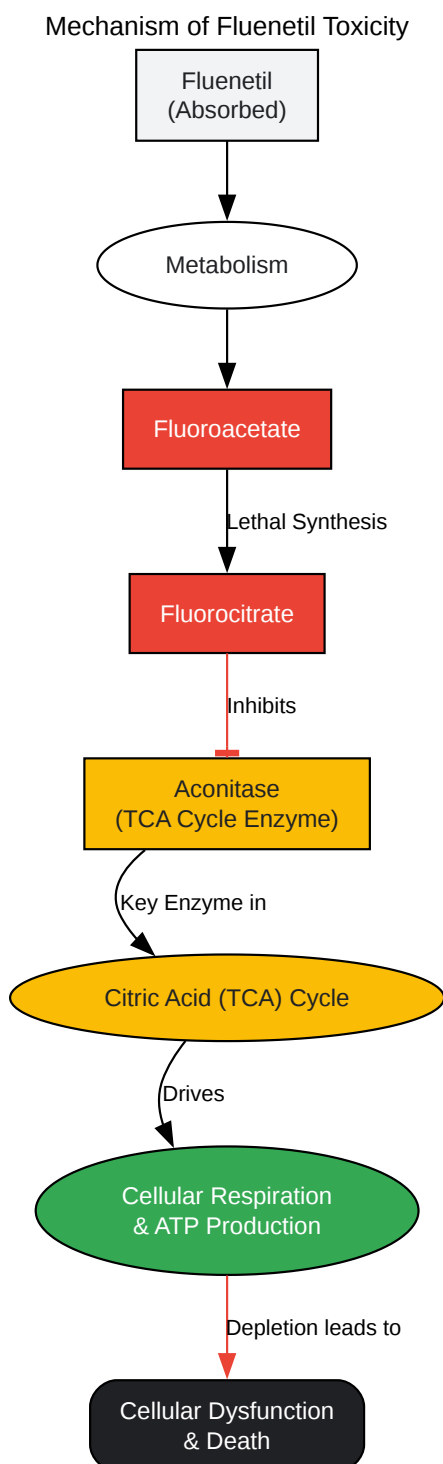
Mechanism of Action: Lethal Synthesis and Aconitase Inhibition

The toxicity of **Fluenetil** is a classic example of "lethal synthesis," where a less toxic compound is metabolized into a highly toxic substance within the body.

The key steps in the toxicological pathway are:

- Absorption and Metabolism: **Fluenetil** is absorbed into the body.
- Conversion to Fluoroacetate: It is metabolized to fluoroacetate.
- Formation of Fluorocitrate: Fluoroacetate is then converted to fluorocitrate.
- Aconitase Inhibition: Fluorocitrate is a potent inhibitor of the enzyme aconitase.
- Disruption of the Citric Acid (TCA) Cycle: Aconitase is a crucial enzyme in the TCA cycle, responsible for the isomerization of citrate to isocitrate. Inhibition of aconitase blocks this cycle.

- Cellular Energy Depletion: The disruption of the TCA cycle halts cellular respiration and the production of ATP, leading to cellular energy depletion and cell death.



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Mechanism of **Flueneetil** Toxicity

Experimental Protocols

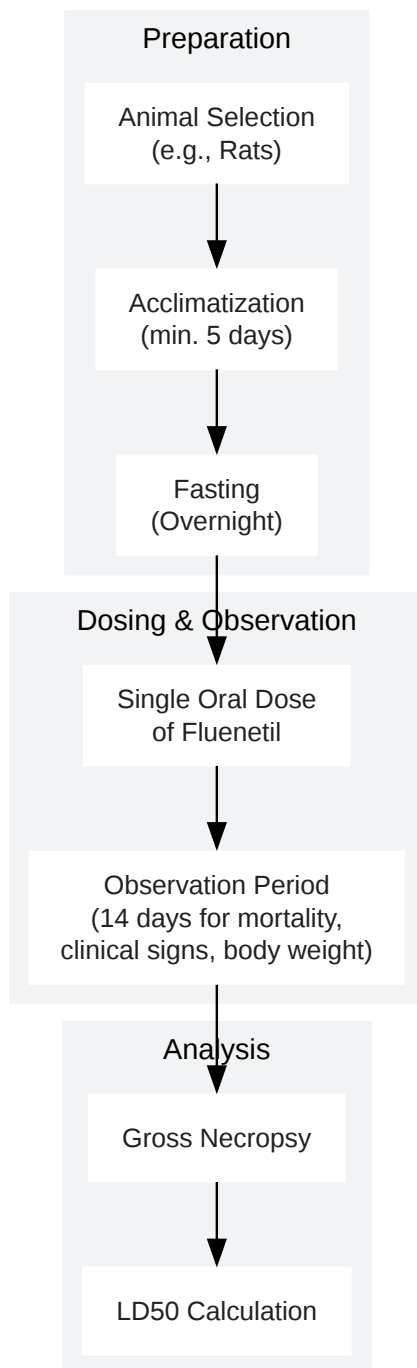
Detailed experimental protocols for toxicity studies specifically on **Flueneetil** are not available in the reviewed literature. However, based on general guidelines for acute toxicity testing, the following methodologies would be employed.

General Protocol for Acute Oral Toxicity Study (Up-and-Down Procedure - UDP)

This method is designed to estimate the LD50 using a minimal number of animals.

- **Animal Model:** Typically, young adult female rats are used as they are often more sensitive.
- **Housing and Acclimatization:** Animals are housed in controlled conditions (temperature, humidity, light cycle) and acclimatized for at least 5 days before the study.
- **Fasting:** Animals are fasted overnight prior to dosing.
- **Dose Administration:** A single dose of **Flueneetil**, dissolved or suspended in a suitable vehicle, is administered by oral gavage.
- **Dose Selection:** The initial dose is selected based on available information, and subsequent doses for new animals are adjusted up or down depending on the outcome (survival or death) of the previously dosed animal.
- **Observation Period:** Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.
- **Necropsy:** At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed.
- **Data Analysis:** The LD50 is calculated using statistical methods appropriate for the UDP.

General Workflow for Acute Oral Toxicity Study

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General Workflow for Acute Oral Toxicity Study

Safety and Handling

Given the high acute toxicity of **Flueneitil**, stringent safety precautions are mandatory.

Personal Protective Equipment (PPE)

- Respiratory Protection: A full-facepiece, positive-pressure, self-contained breathing apparatus (SCBA) or a supplied-air respirator should be used.
- Skin Protection: A fully encapsulating, chemical-resistant suit is required. Wear appropriate chemical-resistant gloves.
- Eye Protection: Chemical safety goggles and a face shield are necessary.

Engineering Controls

- Work with **Flueneitil** should be conducted in a designated area with restricted access.
- A certified chemical fume hood or a glove box is essential to prevent inhalation exposure.
- Ensure adequate ventilation in the work area.

Handling and Storage

- Store in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents.
- Keep containers tightly closed and properly labeled.
- Store in a locked cabinet or a secure, restricted-access area.
- Avoid contact with skin, eyes, and clothing.
- Do not eat, drink, or smoke in areas where **Flueneitil** is handled.

Spill and Emergency Procedures

- Spill: In case of a spill, evacuate the area immediately. Only trained personnel with appropriate PPE should handle the cleanup. Absorb the spill with an inert material (e.g.,

sand, vermiculite) and place it in a sealed, labeled container for disposal.

- Fire: Use a dry chemical, carbon dioxide, or foam extinguisher. Do not use water, as it may spread contamination.
- First Aid:
 - Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water. Seek immediate medical attention.
 - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
 - Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
 - Ingestion: Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal

All waste containing **Flueneitil** must be treated as hazardous waste. Dispose of in accordance with all applicable federal, state, and local regulations. Do not allow it to enter the environment.

Conclusion

Flueneitil is a highly toxic compound with a well-defined mechanism of action involving the lethal synthesis of an aconitase inhibitor. Due to its hazardous nature, all handling and research activities must be conducted with the utmost care, employing stringent safety protocols and appropriate personal protective equipment. The lack of publicly available quantitative toxicity data underscores the need for extreme caution and reinforces its classification as a substance with high acute toxicity.

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References

- 1. Fluenetil - Wikipedia [en.wikipedia.org]
- 2. Fluenetil (Ref: M 2060) [sitem.herts.ac.uk]
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